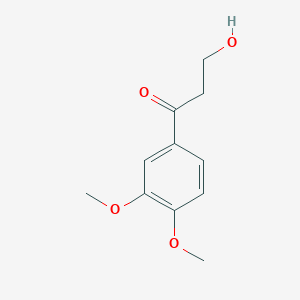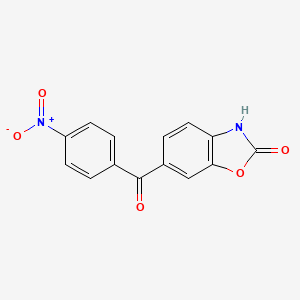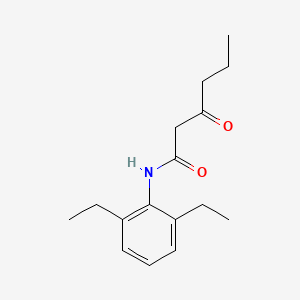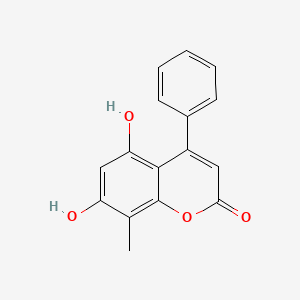![molecular formula C11H19ClSi B14321317 Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane CAS No. 105731-86-0](/img/structure/B14321317.png)
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane is an organosilicon compound with the molecular formula C11H19ClSi. It is characterized by the presence of a bicyclic structure with a silicon atom bonded to a chlorine atom and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane typically involves the reaction of 5-ethylidenebicyclo[2.2.1]hept-2-ene with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common method involves the use of a catalyst such as platinum or palladium to facilitate the addition of the chlorodimethylsilane to the bicyclic alkene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product. Post-reaction purification typically involves distillation or chromatography to remove any unreacted starting materials and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alkoxy, amino, or thio derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Wissenschaftliche Forschungsanwendungen
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, which allows for the modification of organic molecules. The bicyclic structure provides rigidity and stability to the compound, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethylidenebicyclo[2.2.1]hept-2-yl propionate
- Bicyclo[2.2.1]heptanes
Uniqueness
Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane is unique due to the presence of both a silicon atom and a bicyclic structure. This combination imparts unique chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
105731-86-0 |
|---|---|
Molekularformel |
C11H19ClSi |
Molekulargewicht |
214.80 g/mol |
IUPAC-Name |
chloro-(5-ethylidene-2-bicyclo[2.2.1]heptanyl)-dimethylsilane |
InChI |
InChI=1S/C11H19ClSi/c1-4-8-5-10-6-9(8)7-11(10)13(2,3)12/h4,9-11H,5-7H2,1-3H3 |
InChI-Schlüssel |
IXOLVQQJOWFOAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CC2CC1CC2[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)


![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)


![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)

